dimethylsilane](/img/structure/B13665744.png)
(R)-[2-Bromo-1-(3-chlorophenyl)ethoxy](tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is an organosilicon compound with a complex structure It is characterized by the presence of a bromine atom, a chlorophenyl group, and a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(3-chlorophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane can be used in the production of specialty chemicals and materials. Its reactivity can be harnessed to create polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Bromo-1-(4-chlorophenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(2-chlorophenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(3-fluorophenyl)ethoxydimethylsilane
Uniqueness
®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where such reactivity is desired.
Properties
Molecular Formula |
C14H22BrClOSi |
|---|---|
Molecular Weight |
349.76 g/mol |
IUPAC Name |
[2-bromo-1-(3-chlorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrClOSi/c1-14(2,3)18(4,5)17-13(10-15)11-7-6-8-12(16)9-11/h6-9,13H,10H2,1-5H3 |
InChI Key |
SDPQXYITFRYJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


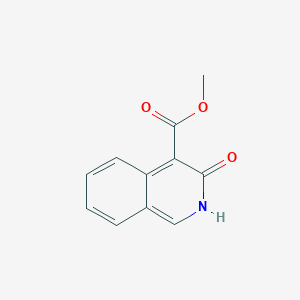
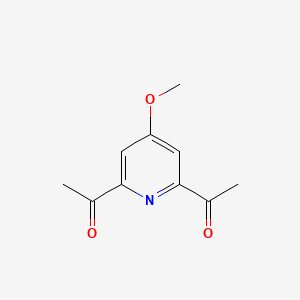
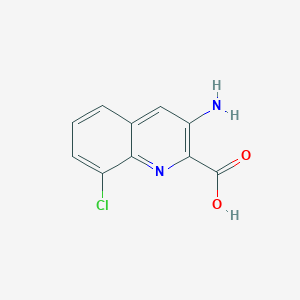

![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)

![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)
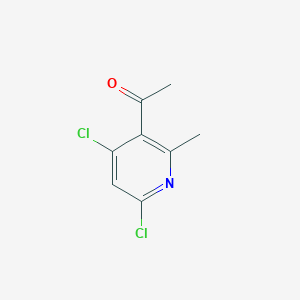
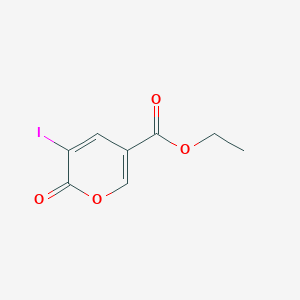
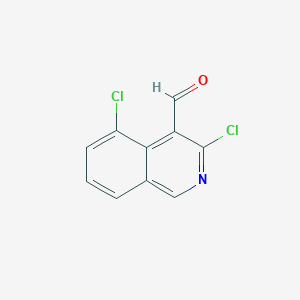
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
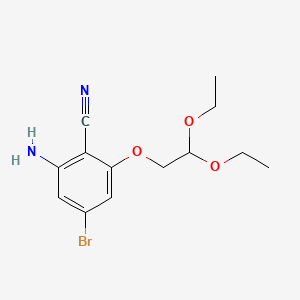
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
